molecular formula C10H6FNOS B15258822 2-Fluoro-4-(2-thiazolyl)-benzaldehyde

2-Fluoro-4-(2-thiazolyl)-benzaldehyde

Cat. No.: B15258822
M. Wt: 207.23 g/mol
InChI Key: MQHGZVCVCBTETR-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-thiazolyl)-benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(2-thiazolyl)-benzaldehyde typically involves the introduction of a thiazole ring onto a fluorinated benzaldehyde precursor. One common method includes the reaction of 2-fluorobenzaldehyde with thiazole derivatives under specific conditions to achieve the desired substitution.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalytic processes to enhance yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(2-thiazolyl)-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom and thiazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under controlled conditions to achieve specific substitutions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-4-(2-thiazolyl)-benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-thiazolyl)-benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom and thiazole ring contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity by disrupting microbial cell processes .

Comparison with Similar Compounds

  • 2-Fluoro-4-(2-pyridyl)-benzaldehyde
  • 2-Fluoro-4-(2-imidazolyl)-benzaldehyde
  • 2-Fluoro-4-(2-oxazolyl)-benzaldehyde

Comparison: Compared to these similar compounds, 2-Fluoro-4-(2-thiazolyl)-benzaldehyde is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H6FNOS

Molecular Weight

207.23 g/mol

IUPAC Name

2-fluoro-4-(1,3-thiazol-2-yl)benzaldehyde

InChI

InChI=1S/C10H6FNOS/c11-9-5-7(1-2-8(9)6-13)10-12-3-4-14-10/h1-6H

InChI Key

MQHGZVCVCBTETR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CS2)F)C=O

Origin of Product

United States

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